molecular formula C20H28N6O3 B2683702 4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide CAS No. 2034409-58-8

4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide

Cat. No.: B2683702
CAS No.: 2034409-58-8
M. Wt: 400.483
InChI Key: UTTFRSKLOCHVST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide involves multiple steps. One of the key intermediates in its synthesis is 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride . This intermediate can be synthesized through the reaction of 4-ethyl-2,3-dioxo-1-piperazine with thionyl chloride under controlled conditions. The final compound is obtained by reacting this intermediate with 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine under appropriate conditions.

Chemical Reactions Analysis

4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Comparison with Similar Compounds

4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide can be compared with similar compounds such as 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride and other piperazine derivatives These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and biological activities

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-2-24-11-12-26(19(28)18(24)27)20(29)23-14-7-9-25(10-8-14)17-15-5-3-4-6-16(15)21-13-22-17/h13-14H,2-12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTFRSKLOCHVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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